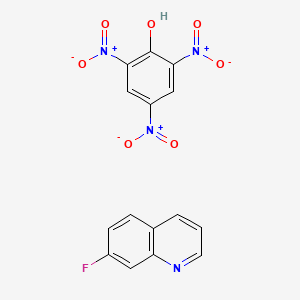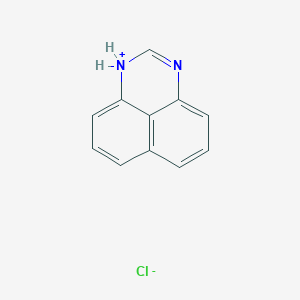
1H-perimidin-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-perimidin-1-ium chloride is a compound belonging to the class of perimidine derivatives. Perimidine derivatives are known for their diverse biological activities and chemical applications. These compounds are of significant interest due to their potential use in various fields such as medicine, agriculture, and industrial chemistry .
Preparation Methods
The synthesis of 1H-perimidin-1-ium chloride typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is widely used due to its efficiency and simplicity. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing specialized equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1H-perimidin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perimidine-2-thiol derivatives, while reduction may produce perimidine-2-amine derivatives .
Scientific Research Applications
1H-perimidin-1-ium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-perimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death . Its anti-inflammatory activity may involve the inhibition of specific enzymes or signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
1H-perimidin-1-ium chloride can be compared with other similar compounds, such as:
1H-perimidine-2-thiol: This compound also exhibits antimicrobial and anti-inflammatory activities but has different chemical properties and reactivity.
1H-perimidin-1-yl)ethane-1,2-dione: This compound is used in the synthesis of transition metal complexes and has applications in organic synthesis and catalysis.
1H-benzo[d,e]quinazoline: This compound has unique electronic properties and is used in various industries, including medicine and agriculture.
The uniqueness of 1H-perimidin-1-ium chloride lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
1H-perimidin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2.ClH/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10;/h1-7H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJZPUCKWRQKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)[NH2+]C=NC3=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
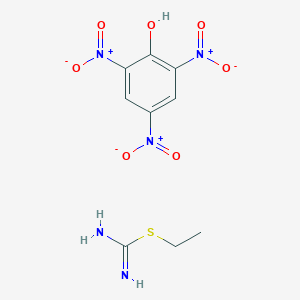
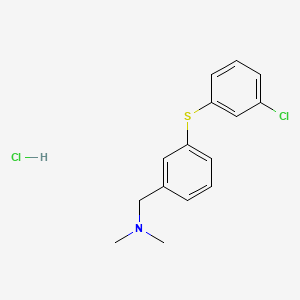
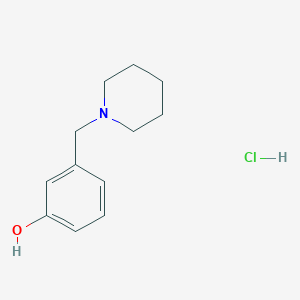
![(Z)-but-2-enedioic acid;2-[2-hydroxyethyl-[(2-naphthalen-1-ylsulfanylphenyl)methyl]amino]ethanol](/img/structure/B8094149.png)
![2-[2-[(Dimethylamino)methyl]-4-fluorophenyl]sulfanyl-5-(trifluoromethyl)aniline;hydrate;tetrahydrochloride](/img/structure/B8094160.png)
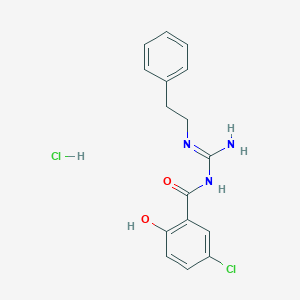
![1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium](/img/structure/B8094179.png)
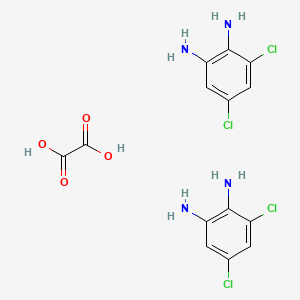
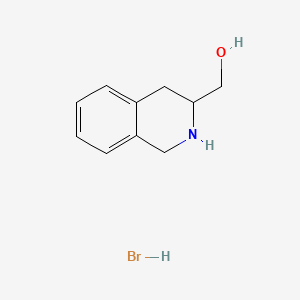
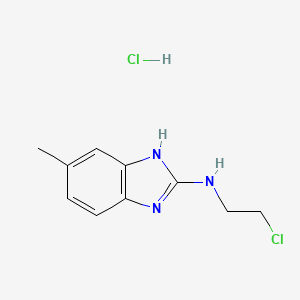
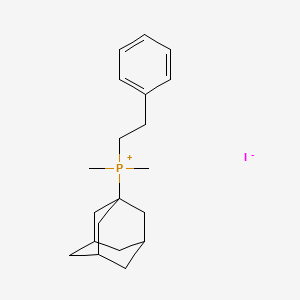
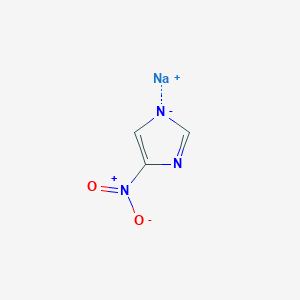
![2-[(E)-[(E)-[4-(3-hydroxyphenyl)-3-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]benzaldehyde;hydrobromide](/img/structure/B8094220.png)
